Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate

Physicochemical profiling Drug-likeness prediction ADME screening

Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate (CAS 476326-61-1, molecular formula C₂₀H₁₇NO₄, molecular weight 335.4 g/mol) is a synthetic small molecule belonging to the naphthalene carboxamide benzoate ester class. Its structure features a 5-methoxynaphthalen-1-yl moiety linked via a carbamoyl bridge to a methyl benzoate ester at the para position, distinguishing it from ortho-substituted analogs such as naptalam (N-1-naphthylphthalamic acid, CAS 132-66-1).

Molecular Formula C20H17NO4
Molecular Weight 335.359
CAS No. 476326-61-1
Cat. No. B2506180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate
CAS476326-61-1
Molecular FormulaC20H17NO4
Molecular Weight335.359
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=CC=C2NC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C20H17NO4/c1-24-18-8-4-5-15-16(18)6-3-7-17(15)21-19(22)13-9-11-14(12-10-13)20(23)25-2/h3-12H,1-2H3,(H,21,22)
InChIKeyYXYQWPHFIYTEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate (CAS 476326-61-1): Chemical Identity and Procurement Baseline


Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate (CAS 476326-61-1, molecular formula C₂₀H₁₇NO₄, molecular weight 335.4 g/mol) is a synthetic small molecule belonging to the naphthalene carboxamide benzoate ester class [1]. Its structure features a 5-methoxynaphthalen-1-yl moiety linked via a carbamoyl bridge to a methyl benzoate ester at the para position, distinguishing it from ortho-substituted analogs such as naptalam (N-1-naphthylphthalamic acid, CAS 132-66-1) [2]. The compound is cataloged in PubChem (CID 6710445) and is commercially available from specialty chemical suppliers as a research-grade building block or reference standard, with limited but specific reported applications in biochemical and pharmacological research contexts [1].

Why Naphthalene Carboxamide Analogs Cannot Be Interchanged: The Case for Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate


Within the naphthalene carboxamide benzoate/benzoic acid class, three structural variables produce functionally non-interchangeable compounds: (i) the position of the carbamoyl linkage on the benzoyl ring (para vs. ortho), (ii) the presence and position of the methoxy substituent on the naphthalene ring, and (iii) the esterification state of the terminal carboxyl group [1]. The target compound (para-substituted, 5-methoxy, methyl ester) differs critically from the most cited analog naptalam (ortho-substituted, no methoxy, free carboxylic acid) in all three dimensions. Naptalam is an established polar auxin transport inhibitor in plants with a logP of ~3.5 and pKa of ~4.6 [2]; the target compound's XLogP3 of 3.8, single H-bond donor (vs. 2 for naptalam), and five rotatable bonds (vs. 3) predict altered membrane permeability, protein binding, and metabolic stability profiles that preclude direct substitution in any assay or application context [1][2]. These molecular differences are not incremental but categorical: the para-carbamoyl-benzoate scaffold directs the naphthalene moiety into a different conformational space than the ortho-carbamoyl-benzoic acid scaffold of naptalam, making cross-extrapolation of activity data scientifically unsound [1].

Quantitative Differentiation Evidence for Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Profile: Target Compound vs. Naptalam Computed Descriptors

The target compound exhibits a computed XLogP3 of 3.8 compared to 3.5 for naptalam (CAS 132-66-1), representing a ~0.3 log unit increase in lipophilicity [1][2]. More critically, the target compound has one hydrogen bond donor (the carbamoyl NH) versus two for naptalam (carbamoyl NH plus carboxylic acid OH), and four hydrogen bond acceptors versus three for naptalam [1][2]. The reduction from two HBDs to one is a non-trivial change for membrane permeability prediction: Ro5 compliance and CNS MPO scoring algorithms weight HBD count heavily, and a shift from 2 to 1 HBD removes the compound from the 'borderline' permeability category into a more favorable predicted absorption profile [1].

Physicochemical profiling Drug-likeness prediction ADME screening

Methyl Ester vs. Free Carboxylic Acid: Prodrug Potential and Metabolic Stability Implications

The target compound exists as a methyl ester, whereas the closest structural relative, naptalam, is a free carboxylic acid (pKa ~4.6) that is predominantly ionized at physiological pH [1][2]. Esterification of the carboxyl group eliminates the negative charge at pH 7.4, which is predicted to enhance passive membrane permeability and potentially enable intracellular delivery [1]. Upon cellular entry, the methyl ester is susceptible to hydrolysis by intracellular carboxylesterases (CES1/CES2), potentially releasing the corresponding carboxylic acid as the active species — a classical ester prodrug strategy [3]. This confers a functional differentiation: naptalam's free acid limits its membrane penetration without active transport, whereas the target compound's methyl ester provides a latent acid delivery mechanism.

Ester prodrug strategy Carboxylesterase metabolism Intracellular trapping

5-Methoxy Substitution on Naphthalene: Distinct Electronic and Steric Profile vs. Unsubstituted Naphthyl Analogs

The 5-methoxy substituent on the naphthalene ring of the target compound is absent in naptalam and in the broader class of simple N-1-naphthyl carbamoyl benzoic acids [1][2]. The methoxy group at position 5 introduces both electron-donating effects (via resonance) that alter the electron density of the naphthalene π-system and a steric bulk that may restrict rotational freedom of the naphthalene ring relative to the carbamoyl linkage. In related naphthalene derivative series, the position of the methoxy group has been shown to modulate CYP450-mediated metabolism: 5-methoxy substitution can redirect oxidative metabolism away from the naphthalene ring epoxidation pathway that generates reactive intermediates, a known liability of unsubstituted naphthalene-containing compounds [3]. While direct metabolic stability data for this specific compound are not publicly available, the class-level finding that methoxy substitution pattern influences both target binding and metabolic fate provides a mechanistic rationale for its differentiated profile [3].

Structure-activity relationship Cytochrome P450 metabolism Molecular recognition

Para-Benzoyl vs. Ortho-Benzoyl Carbamoyl Linkage: Conformational and Target Engagement Divergence

The target compound positions the carbamoyl linkage at the para (4-) position of the benzoyl ring, whereas naptalam and the majority of characterized N-1-naphthyl carbamoyl benzoic acids place the linkage at the ortho (2-) position [1][2]. This regiochemical difference produces a fundamentally different molecular shape: the para-substituted scaffold extends the naphthalene and benzoate moieties along a more linear axis (approximate N-to-COOCH₃ distance ~11–12 Å in extended conformation), while the ortho-substituted naptalam scaffold bends the molecule into a more compact, V-shaped geometry (approximate N-to-COOH distance ~6–7 Å) [1]. This altered geometry is expected to engage different binding pockets and preclude direct occupancy of the same molecular targets. The para arrangement generates a longer, more rod-like molecule with five rotatable bonds versus three for naptalam, affecting conformational entropy upon protein binding [1][2].

Scaffold hopping Conformational analysis Protein-ligand docking

Vendor-Reported Application: NADPH Oxidase Inhibition — Context and Caveats

The compound is cataloged by specialty chemical suppliers as an inhibitor of NADPH oxidase, with application notes citing its utility in studying reactive oxygen species (ROS)-mediated inflammatory processes . The vendor references two publications — Impellizzeri et al., Biochem. Pharmacol., 81, 636 (2011) and Genovese et al., Brain Res., 1372 (2011) — both of which primarily characterize apocynin rather than this specific compound . It is important to note that no peer-reviewed publication directly reporting IC₅₀ or EC₅₀ values for this compound against NADPH oxidase isoforms (NOX1–5, DUOX1–2) was identified in the public domain as of the search date. The available annotation should therefore be treated as vendor-reported guidance for research application rather than independently validated quantitative pharmacology. Researchers procuring this compound for NADPH oxidase studies should independently verify target engagement and potency in their specific assay system.

NADPH oxidase Reactive oxygen species Inflammatory disease models

Recommended Application Scenarios for Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate Based on Differentiated Evidence


Scaffold-Hopping Library Design for Carboxamide-Based Probe Discovery

The para-carbamoyl benzoate methyl ester scaffold of this compound represents a geometrically distinct chemotype from the ortho-carbamoyl benzoic acid scaffold of naptalam and its congeners [1]. Compound library designers seeking to diversify screening collections with novel naphthalene-containing carboxamides can use this compound as a scaffold-hopping starting point: the extended linear geometry (estimated end-to-end distance ~11–12 Å), combined with five rotatable bonds, provides conformational sampling distinct from the compact ortho series [1]. This is particularly relevant for fragment-based or diversity-oriented synthesis programs targeting protein-protein interaction surfaces or allosteric pockets that accommodate elongated ligands.

Ester Prodrug Probe Development for Intracellular Target Engagement

The methyl ester functionality, combined with the absence of a free carboxylic acid, predicts enhanced passive membrane permeability relative to the ionized carboxylate form of naptalam at physiological pH [1]. This compound is suitable as a tool for evaluating whether esterification improves intracellular access of naphthalene carboxamide pharmacophores in cell-based assays [2]. Researchers investigating targets such as intracellular NADPH oxidase subunits (e.g., NOX2 cytosolic components), lipoxygenases, or other enzymes accessible only to membrane-permeable probes may prioritize this compound over the free acid analog for initial hit-finding campaigns, with the understanding that intracellular ester hydrolysis may generate the corresponding acid in situ [2].

Metabolic Stability SAR: 5-Methoxy-Naphthalene as a Metabolic Soft Spot Modulator

The 5-methoxy substituent on the naphthalene ring provides a defined structural variable for structure-metabolism relationship studies [1]. In drug discovery programs where unsubstituted naphthalene rings have shown CYP450-mediated epoxidation leading to reactive metabolite formation, the 5-methoxy group offers a testable hypothesis: electron-donating substitution at this position may alter the regioselectivity of oxidative metabolism, potentially redirecting it away from the epoxidation pathway [3]. This compound can serve as a tool compound in a comparative metabolic stability panel alongside its des-methoxy analog to quantify the effect of 5-methoxy substitution on intrinsic clearance and reactive metabolite trapping in human liver microsome or hepatocyte assays.

Analytical Reference Standard for Naphthalene Carboxamide Impurity Profiling

Given its well-defined chemical structure (MW 335.4 g/mol, InChIKey YXYQWPHFIYTEBJ-UHFFFAOYSA-N) and availability as a white to off-white solid from specialty chemical suppliers [1][2], this compound has utility as an analytical reference standard. In pharmaceutical development contexts where naphthalene carboxamide derivatives are being manufactured (e.g., as synthetic intermediates for kinase inhibitors or anti-inflammatory agents), this compound can serve as a structurally characterized impurity marker or system suitability standard for HPLC/LC-MS method development, leveraging its distinct retention time and mass spectral signature [1].

Quote Request

Request a Quote for Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.